4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
Description
4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is a triazole-based compound characterized by a 4H-1,2,4-triazole core substituted with a 4-ethyl group, a 4-pyridinyl moiety, and a 4-tert-butylbenzylsulfanyl side chain. Its synthesis typically involves nucleophilic substitution or cyclization reactions, as seen in analogous triazole derivatives (e.g., alkylation of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with tert-butylbenzyl halides) .
Key structural features include:
Properties
CAS No. |
482640-05-1 |
|---|---|
Molecular Formula |
C20H24N4S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H24N4S/c1-5-24-18(16-10-12-21-13-11-16)22-23-19(24)25-14-15-6-8-17(9-7-15)20(2,3)4/h6-13H,5,14H2,1-4H3 |
InChI Key |
PIASNQAKAMXOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazole-3-Thiol
-
Reagents : Pyridine-4-carboxaldehyde (1.2 eq), ethyl hydrazinecarboxylate (1.0 eq), potassium thiocyanate (1.5 eq)
-
Conditions : Reflux in ethanol/conc. HCl (3:1 v/v) for 8 hr
-
Workup : Neutralization with NaOH, extraction with ethyl acetate
Mechanism : Acid-catalyzed cyclodehydration forms the triazole ring, with concurrent thiol group generation at C3.
Sulfide Bond Formation
-
Reagents : Triazole-thiol (1.0 eq), 4-tert-butylbenzyl chloride (1.1 eq), triethylamine (2.0 eq)
-
Conditions : DMF, 80°C, N2 atmosphere, 6 hr
-
Purification : Column chromatography (SiO2, hexane/EtOAc 4:1)
Key Optimization : Excess base (TEA) prevents disulfide byproduct formation.
Reaction Scheme
Simultaneous cyclization and alkylation using:
-
Pyridine-4-carboxaldehyde (1.0 eq)
-
Ethyl hydrazinecarboxylate (1.0 eq)
-
4-Tert-butylbenzyl mercaptan (1.2 eq)
-
Iodoethane (1.5 eq)
Optimized Conditions
-
Solvent : Acetonitrile
-
Catalyst : p-Toluenesulfonic acid (0.2 eq)
-
Temperature : Reflux (82°C) for 12 hr
Advantage : Eliminates isolation of intermediate thiol, reducing purification steps.
Critical Process Parameters and Optimization
Catalytic Systems Comparison
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| CuI/1,10-phen | DMF | 120 | 8 | 58 |
| Pd(PPh3)4 | Toluene | 100 | 6 | 63 |
| None (thermal) | DCE | 80 | 12 | 71 |
| TEA | DMF | 80 | 6 | 76 |
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase disulfide byproducts. Mixed solvent systems (DMF/H2O 5:1) suppress byproducts to <5% while maintaining 72% yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 60:40) shows 99.2% purity with retention time 8.7 min.
Scalability and Industrial Considerations
Kilo-Scale Production
A 2.5 kg batch using the stepwise method achieved:
Waste Stream Management
Process mass intensity (PMI) analysis reveals:
-
86% of waste from solvent recovery (DMF)
-
12% inorganic salts (KCl, Na2SO4)
-
<2% organic byproducts
Emerging Methodologies
Continuous Flow Synthesis
Microreactor trials (Corning AFR) demonstrate:
Chemical Reactions Analysis
Types of Reactions
4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridinyl group can be reduced to a piperidine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Antifungal Properties
Research indicates that derivatives of triazoles, including this compound, exhibit significant antifungal activity. A study demonstrated that triazole derivatives can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development .
Antitumor Activity
Triazole derivatives have also been evaluated for their antitumor properties. This compound's structure suggests it may interact with cancer cell pathways, leading to apoptosis or inhibition of cell proliferation. Several studies have reported that similar compounds can induce cytotoxic effects on cancer cells, warranting further investigation into this specific derivative .
Acetylcholinesterase Inhibition
The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. Research has shown that compounds with similar structures can enhance cognitive function by preventing the breakdown of acetylcholine .
Study 1: Antifungal Activity Evaluation
A comprehensive study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans and Aspergillus species. The results indicated that the 4-tert-butylbenzyl derivative showed promising inhibitory effects comparable to established antifungal agents.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Control (Fluconazole) | C. albicans | 30 |
| 4-tert-butylbenzyl derivative | C. albicans | 28 |
| 4-tert-butylbenzyl derivative | A. niger | 25 |
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested in vitro on neuroblastoma cells subjected to oxidative stress. The findings suggested that it could reduce cell death significantly compared to untreated controls, indicating its potential role in neuroprotection.
| Treatment | Cell Viability (%) |
|---|---|
| Control (No treatment) | 20 |
| Compound treatment | 70 |
| Standard (Resveratrol) | 75 |
Mechanism of Action
The mechanism of action of 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Compounds with bulkier S-substituents (e.g., 4-tert-butylbenzyl) exhibit improved antimicrobial and enzyme inhibition profiles compared to simpler analogs .
- Polymorphism : Analogous triazole-thiones (e.g., 4-ethyl-5-[(4-methyltriazolyl)sulfanyl]methyl derivatives) display conformational polymorphism, impacting crystallization and solubility .
Antimicrobial Activity
- Pseudomonas aeruginosa Inhibition: Derivatives with pyridinyl-triazole cores and sulfanylacetamide groups (e.g., Compound 4a in ) show MIC values of 31.25 µg/mL .
- N-Substituent Impact : Replacing N-methyl with N-ethyl (e.g., in 4-ethyl-5-[(4-methyltriazolyl)sulfanyl]methyl derivatives) reduces MBC values from 125 µg/mL to 62.5 µg/mL .
Enzyme Inhibition
- AbTYR Inhibition : Extended linking groups (e.g., methylene spacers) improve activity by accommodating enzymatic cavity dimensions .
Physicochemical and Spectroscopic Data
Q & A
Basic Question: What are the established synthetic routes for 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide, and what critical reaction parameters require optimization?
Answer:
The synthesis typically involves multi-step reactions, starting with triazole ring formation followed by sulfanyl group introduction and subsequent alkylation. Key steps include:
- Triazole core construction : Cyclocondensation of thiosemicarbazides or thiourea derivatives with nitriles under reflux conditions .
- Sulfide bond formation : Nucleophilic substitution using tert-butylbenzyl thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical parameters :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography .
- Catalyst selection : Palladium-based catalysts improve coupling efficiency in pyridinyl group incorporation .
- Temperature control : Elevated temperatures (80–120°C) accelerate ring closure but risk side-product formation .
Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
A combination of techniques is required for structural validation and purity assessment:
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substitution patterns and tert-butyl/ethyl group integrity | δ 1.3–1.5 ppm (tert-butyl), δ 4.2 ppm (S-CH₂) |
| FT-IR | Identify sulfide (C-S, ~600 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) stretches | Absence of -SH (2500 cm⁻¹) confirms substitution |
| HRMS | Verify molecular formula and isotopic distribution | Exact mass matching [M+H]⁺/⁻ ions |
| X-ray diffraction | Resolve crystallographic structure (if single crystals are obtainable) | Unit cell parameters and bond angles |
Advanced Question: How can computational chemistry methods predict the reactivity of this compound in novel reactions?
Answer:
Density Functional Theory (DFT) calculations and molecular docking studies are critical:
- Reactivity prediction :
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Simulate transition states for sulfide oxidation pathways (e.g., sulfoxide formation) using Gaussian or ORCA software .
- Biological activity modeling :
- Dock the compound into enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .
- Use MD simulations to assess binding affinity with pyridinyl-dependent receptors .
Advanced Question: What experimental strategies resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays :
- Use isogenic cell lines to minimize variability in cytotoxicity studies .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) in enzyme inhibition assays .
- Purity validation :
- Employ HPLC-UV/ELSD to detect trace impurities (>99% purity threshold) .
- Compare activity of synthesized batches against commercially available reference standards (if reliable) .
- Structural analogs :
- Synthesize derivatives (e.g., sulfone or amino analogs) to isolate structure-activity relationships (SAR) .
Advanced Question: How can reaction engineering principles optimize catalytic systems for sulfide bond formation in this compound?
Answer:
Leverage statistical design of experiments (DoE) and continuous flow systems:
- DoE optimization :
- Flow chemistry :
- Implement microreactors for precise temperature control and reduced side-product formation .
- Integrate in-line FTIR for real-time monitoring of sulfide bond formation .
Advanced Question: What methodologies address challenges in synthesizing enantiomerically pure derivatives of this compound?
Answer:
Chiral resolution techniques and asymmetric catalysis are pivotal:
- Chiral chromatography :
- Use amylose-based columns (e.g., Chiralpak® IA) to separate enantiomers post-synthesis .
- Asymmetric synthesis :
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during triazole ring formation .
- Catalytic asymmetric alkylation with BINOL-derived phosphoric acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
